molecular formula C9H12FN3 B11750208 1-(4-Fluoropyridin-2-yl)piperazine

1-(4-Fluoropyridin-2-yl)piperazine

Cat. No.: B11750208
M. Wt: 181.21 g/mol
InChI Key: HEZSFSBXDQPVAV-UHFFFAOYSA-N
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Description

1-(4-Fluoropyridin-2-yl)piperazine is a chemical compound that belongs to the class of fluorinated pyridines and piperazine derivatives. This compound is characterized by the presence of a fluorine atom on the pyridine ring and a piperazine moiety, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-Fluoropyridin-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoropyridine with piperazine under basic conditions. The reaction typically employs a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of catalytic systems and green chemistry principles can enhance the sustainability of the production process .

Chemical Reactions Analysis

1-(4-Fluoropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Fluoropyridin-2-yl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-2-yl)piperazine is largely dependent on its specific application. In medicinal chemistry, the compound may act as a ligand for various receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The piperazine moiety contributes to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

1-(4-Fluoropyridin-2-yl)piperazine can be compared with other fluorinated pyridine derivatives and piperazine-containing compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12FN3

Molecular Weight

181.21 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)piperazine

InChI

InChI=1S/C9H12FN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

HEZSFSBXDQPVAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)F

Origin of Product

United States

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